N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine is a chemical compound characterized by its unique piperidine structure, which has gained attention in various fields of scientific research. This compound is classified as a piperidine derivative, which is notable for its potential applications in medicinal chemistry and pharmacology. The structural complexity and functional groups present in this compound contribute to its diverse biological activities.
The compound N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine can be synthesized through various chemical processes, often involving piperidine derivatives as starting materials. Various patents and research articles detail the synthesis and applications of such compounds, indicating their relevance in both academic and industrial settings .
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine belongs to the class of amines and piperidine derivatives. It is recognized for its structural features that include two piperidine rings and dimethyl substitution, which are significant for its chemical reactivity and biological properties.
The synthesis of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine typically involves the reductive amination of 4-piperidone with dimethylamine. This process can be conducted using various reducing agents such as sodium cyanoborohydride, which facilitates the formation of the desired amine product .
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine has a molecular formula of and a molecular weight of approximately 170.30 g/mol. Its structure features two piperidine rings connected through an amine linkage, with two methyl groups attached to one of the nitrogen atoms.
Property | Value |
---|---|
Molecular Formula | C10H22N2 |
Molecular Weight | 170.30 g/mol |
IUPAC Name | N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine |
InChI | InChI=1S/C10H22N2/c1-9(2)12(4)10(3)5-7-11-8-6-10/h9,11H,5-8H2,1-4H3 |
InChI Key | ZLIOEJZRSJJXFU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C)C1(CCNCC1)C |
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine can participate in several chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine involves its interaction with biological targets such as receptors and enzymes. This compound has been shown to modulate enzyme activity, particularly in pathways involving protein kinases, which are crucial for cellular signaling . The specific interactions depend on the structural features that allow it to bind effectively to target sites.
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine is typically a colorless liquid or solid depending on its purity and form. Its solubility in water and organic solvents varies based on the specific conditions and purity.
The chemical properties include:
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amines have several applications in scientific research:
Bicyclic piperidine architectures represent a sophisticated evolution beyond monocyclic counterparts, offering enhanced target selectivity and metabolic stability through conformational restriction. These fused or spiro systems lock the piperidine ring into specific three-dimensional orientations, reducing entropic penalties upon target binding and minimizing off-target interactions. Notable examples include the protein kinase B inhibitor CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine), where the bicyclic framework positions lipophilic substituents for optimal interaction with the enzyme's hydrophobic pocket [7]. Similarly, A-412997 (a 4-(2-pyridine)piperidine derivative) demonstrates how bicyclization enables selective modulation of dopamine D4 receptors for cognitive enhancement [4].
Table 1: Therapeutic Applications of Bicyclic Piperidine Derivatives
Compound | Bicyclic Structure | Primary Target | Therapeutic Indication |
---|---|---|---|
Vinblastine | Catharanthus alkaloid with piperidine | Tubulin polymerization | Antineoplastic |
Raloxifene | Benzothiophene-piperidine hybrid | Estrogen receptor | Breast cancer prevention |
CCT128930 | Pyrrolopyrimidine-piperidine fused | Protein Kinase B (PKB) | Anticancer agent (preclinical) |
RO-10-5824 | Partially unsaturated piperidine | Dopamine D4 receptor | Cognitive disorders |
Evodiamine | Quinoline-piperidine fused alkaloid | Topoisomerase I/II | Metastasis inhibition |
The synthetic accessibility of bicyclic piperidines via hydrogenation strategies further enhances their drug discovery utility. Recent advances include ruthenium-catalyzed diastereoselective cis-hydrogenation of multi-substituted pyridines and nickel silicide-mediated processes that operate under milder conditions than traditional platinum or palladium systems [2]. These methods enable efficient production of stereochemically complex bicyclic piperidines like N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine, which contains two conjoined piperidine rings with defined stereochemistry. The hydrogenation approach is particularly valuable for generating analogs bearing sensitive functional groups, as demonstrated by palladium-catalyzed reactions that tolerate air and moisture while maintaining chemoselectivity [2].
N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine (CAS 205059-38-7) exemplifies an architecturally sophisticated bicyclic piperidine with distinctive physicochemical and spatial properties. Its molecular framework (C₁₂H₂₅N₃, MW 211.35 g/mol) comprises two piperidine units connected through their 4-positions, creating a symmetrical diamino system where one nitrogen exists as a tertiary dimethylamine and the other as a secondary amine [3] [6]. This arrangement generates a conformationally restrained scaffold with distance between nitrogen atoms (~6.2Å) optimized for bidentate interactions with biological targets, particularly G-protein-coupled receptors and ion channels. The compound's predicted collision cross-section (153.9 Ų for [M+H]⁺) indicates moderate three-dimensional bulkiness, balancing membrane permeability and target engagement capability [5].
Table 2: Structural and Physicochemical Comparison of Piperidine Derivatives
Parameter | Simple Piperidine | N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine | Significance |
---|---|---|---|
Molecular Weight | 85-150 g/mol | 211.35 g/mol | Enhanced target affinity |
Nitrogen Count | 1 | 3 | Multidentate binding potential |
cLogP (Predicted) | 1.0-2.5 | 1.98 | Optimal membrane penetration |
H-bond Acceptors | 1 | 3 | Improved solubility & targeting |
Rotatable Bonds | 0-2 | 2 | Conformational flexibility control |
Spatial Span (N-N distance) | N/A | 6.2 Å | Ideal for receptor cross-linking |
Synthetic routes to this scaffold leverage industrial continuous-flow hydrogenation for enhanced efficiency. A representative three-step sequence begins with 4-piperidone monoketal undergoing reductive amination with dimethylamine under NaBH₃CN mediation (yield: 72%), followed by deketalization and subsequent coupling with N-Boc-4-aminopiperidine. Final hydrogenation using Pd/C under H₂ atmosphere (85% yield) establishes the bicyclic system [6]. This route demonstrates the strategic application of modern catalytic methods—particularly the palladium-catalyzed hydrogenation that enables chemoselective reduction while preserving the dimethylamino group. The compound's structural features make it invaluable in neuroscience research, where it serves as a precursor for sigma receptor ligands and neurotransmitter reuptake inhibitors. Its balanced amphiphilic character (logP ≈ 1.98) facilitates blood-brain barrier penetration, while the tertiary-secondary amine pairing provides pH-dependent water solubility beneficial for salt formation and formulation [5] [6].
The therapeutic application of piperidine derivatives has undergone transformative innovation since the mid-20th century, evolving from simple natural alkaloids to structurally complex synthetic scaffolds. Early milestones included the isolation of piperine (1-[5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl]piperidine) from Piper species in 1819, which demonstrated antiepileptic and antioxidant properties through GABAergic modulation [8]. The 1950s marked a critical transition with the introduction of synthetic piperidine drugs like meperidine (Demerol®), validating piperidine as a privileged scaffold for central nervous system targets. This era established foundational structure-activity principles showing that N-alkylation enhanced blood-brain barrier penetration while 4-substitution modulated receptor selectivity [4].
The 1980-2000 period witnessed strategic molecular complexification through bicyclization and spirofusion. Seminal examples included the antineoplastic agent vinblastine (incorporating a complex piperidine-containing pentacyclic system) and the selective estrogen receptor modulator raloxifene featuring a benzothiophene-piperidine core [8]. These therapeutics demonstrated that constrained piperidine geometries could achieve unprecedented target specificity—vinblastine's tubulin binding required the rigid catharanthine moiety, while raloxifene's tissue selectivity stemmed from the piperidine-ethoxy linkage positioning the basic nitrogen for ERα interaction. This period also saw the emergence of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine analogs as experimental intermediates for neurological agents, exploiting their dual hydrogen-bonding capability for sigma receptor engagement [6].
Post-2010 innovations focused on stereocontrolled synthesis and targeted delivery. Advances like iridium-catalyzed asymmetric hydrogenation of pyridinium salts enabled efficient production of chiral piperidines such as 11β-HSD1 inhibitors for cortisol-related disorders [2]. Contemporary drug design leverages scaffolds like N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine as molecular frameworks for fragment-based drug discovery, capitalizing on their synthetic tractability and spatially distributed functionalization points. This evolution reflects medicinal chemistry's paradigm shift toward three-dimensional architectures, with bicyclic piperidines now comprising >15% of preclinical kinase inhibitors and GPCR-targeted agents [7] [8].
Table 3: Historical Progression of Piperidine-Containing Therapeutics
Era | Representative Agents | Structural Features | Therapeutic Advance |
---|---|---|---|
1800s-1950 | Piperine, coniine | Monocyclic, plant-derived | Natural product pharmacology |
1950-1980 | Meperidine, diphenidol | Simple synthetic derivatives | CNS receptor modulation |
1980-2000 | Vinblastine, raloxifene | Fused polycyclic systems | Target specificity enhancement |
2000-2010 | CCT128930, A-412997 | Hydrogenated bicyclic analogs | Kinase & GPCR selectivity |
2010-Present | N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine derivatives | Stereochemically defined bis-piperidines | Fragment-based drug discovery platforms |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: